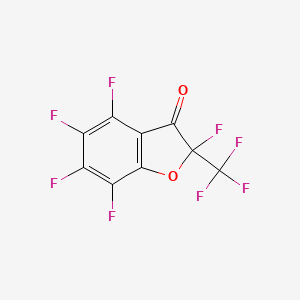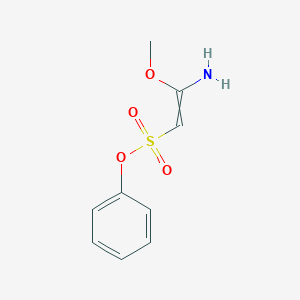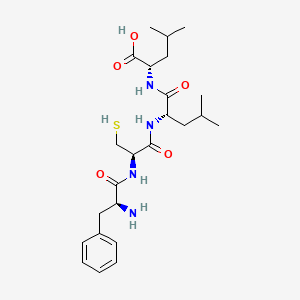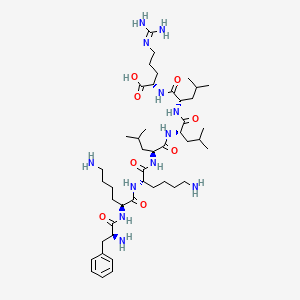![molecular formula C14H13F3N2O2S B12608747 Benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]- CAS No. 646039-86-3](/img/structure/B12608747.png)
Benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. This compound is characterized by the presence of a benzenesulfonamide core with an amino group at the 3-position, a methyl group at the 4-position, and a trifluoromethyl group attached to the phenyl ring.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Amino-4-methyl-N-[4-(Trifluormethyl)phenyl]-benzolsulfonamid umfasst typischerweise mehrere Schritte. Eine übliche Methode umfasst die folgenden Schritte:
Nitrierung: Das Ausgangsmaterial, 4-Methylbenzolsulfonamid, wird nitriert, um eine Nitrogruppe in 3-Position einzuführen.
Reduktion: Die Nitrogruppe wird dann mit einem Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert.
Substitution: Die Aminogruppe wird weiter mit 4-(Trifluormethyl)phenylisocyanat umgesetzt, um die gewünschte Verbindung zu bilden.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Schritte beinhalten, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Prozesses verbessern.
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Aminogruppe, eingehen, die zur Bildung von Nitroso- oder Nitroderivaten führen.
Reduktion: Reduktionsreaktionen können die Trifluormethylgruppe in eine Methylgruppe oder andere Derivate umwandeln.
Substitution: Die Sulfonamidgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, die zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden üblicherweise verwendet.
Substitution: Nucleophile wie Amine und Alkohole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte:
Oxidation: Bildung von Nitroso- oder Nitroderivaten.
Reduktion: Bildung von Methyl- oder anderen reduzierten Derivaten.
Substitution: Bildung verschiedener substituierter Sulfonamide.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-methyl-N-[4-(Trifluormethyl)phenyl]-benzolsulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Gerüst für die Entwicklung von Antikrebs- und antimikrobiellen Wirkstoffen verwendet.
Biologische Studien: Die Verbindung wird in Studien im Zusammenhang mit Enzyminhibition und Protein-Ligand-Wechselwirkungen verwendet.
Industrielle Anwendungen: Es wird bei der Synthese von Farbstoffen, Photochemikalien und Desinfektionsmitteln eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Amino-4-methyl-N-[4-(Trifluormethyl)phenyl]-benzolsulfonamid beinhaltet die Inhibition der Carboanhydrase IX, einem Enzym, das in vielen soliden Tumoren überexprimiert ist. Durch die Inhibition dieses Enzyms stört die Verbindung die pH-Regulation in Tumorzellen, was zu Apoptose und verringertem Tumorwachstum führt . Die Trifluormethylgruppe erhöht die Bindungsaffinität der Verbindung zum Enzym und macht sie zu einem potenten Inhibitor.
Ähnliche Verbindungen:
- 4-Methylbenzolsulfonamid
- 4-Aminobenzolsulfonamid
- 4-Methoxybenzolsulfonamid
Vergleich:
- 4-Methylbenzolsulfonamid fehlt die Amino- und Trifluormethylgruppe, wodurch es als Enzyminhibitor weniger wirksam ist.
- 4-Aminobenzolsulfonamid hat eine Aminogruppe, aber keine Trifluormethylgruppe, was zu einer geringeren Bindungsaffinität führt.
- 4-Methoxybenzolsulfonamid hat eine Methoxygruppe anstelle einer Trifluormethylgruppe, was seine chemische Reaktivität und biologische Aktivität beeinflusst.
Das Vorhandensein sowohl der Amino- als auch der Trifluormethylgruppe in 3-Amino-4-methyl-N-[4-(Trifluormethyl)phenyl]-benzolsulfonamid macht es einzigartig und hochwirksam in seinen Anwendungen.
Wirkmechanismus
The mechanism of action of benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]- involves the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. By inhibiting this enzyme, the compound disrupts the pH regulation within tumor cells, leading to apoptosis and reduced tumor growth . The trifluoromethyl group enhances the compound’s binding affinity to the enzyme, making it a potent inhibitor.
Vergleich Mit ähnlichen Verbindungen
- Benzenesulfonamide, 4-methyl-
- Benzenesulfonamide, 4-amino-
- Benzenesulfonamide, 4-methoxy-
Comparison:
- Benzenesulfonamide, 4-methyl- lacks the amino and trifluoromethyl groups, making it less effective as an enzyme inhibitor.
- Benzenesulfonamide, 4-amino- has an amino group but lacks the trifluoromethyl group, resulting in lower binding affinity.
- Benzenesulfonamide, 4-methoxy- has a methoxy group instead of a trifluoromethyl group, which affects its chemical reactivity and biological activity.
The presence of both the amino and trifluoromethyl groups in benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]- makes it unique and highly effective in its applications.
Eigenschaften
CAS-Nummer |
646039-86-3 |
|---|---|
Molekularformel |
C14H13F3N2O2S |
Molekulargewicht |
330.33 g/mol |
IUPAC-Name |
3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13F3N2O2S/c1-9-2-7-12(8-13(9)18)22(20,21)19-11-5-3-10(4-6-11)14(15,16)17/h2-8,19H,18H2,1H3 |
InChI-Schlüssel |
DKTOQVCFIKELQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[([1,1'-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole)](/img/structure/B12608665.png)

![2,2'-[4-(4-Ethoxyphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B12608669.png)
![2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol](/img/structure/B12608670.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12608677.png)



![3-{2-[2-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12608707.png)
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.1]heptane](/img/structure/B12608723.png)
![N-[2-(1-Oxopropan-2-yl)phenyl]acetamide](/img/structure/B12608726.png)


![2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)-](/img/structure/B12608738.png)
